molecular formula C6H12O B045976 Hexanal CAS No. 66-25-1

Hexanal

Cat. No. B045976
CAS RN: 66-25-1
M. Wt: 100.16 g/mol
InChI Key: JARKCYVAAOWBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanal is a compound known for its significant role in the preservation and post-harvest storage of perishable food items, particularly fruits and vegetables. It inhibits the phospholipase-D enzyme, which accelerates the ripening and senescence of fruit by causing membrane degradation. This property makes hexanal a valuable compound in extending the shelf-life of perishables, ensuring better quality and safety during storage (Ashitha, Sunny, & Nisha, 2020).

Synthesis Analysis

While the synthesis of hexanal itself is not directly covered in the provided research, hexanal is naturally secreted by plants and has been applied in various forms, such as vapor, liquid, and nanoemulsion, for the treatment of fruits and vegetables. Its synthesis and application methods aim to inhibit microbial growth, especially mold, and enhance the overall biochemical qualities of the produce, including color firmness and antioxidant enzyme activities (Ashitha, Sunny, & Nisha, 2020).

Molecular Structure Analysis

The specific molecular structure analysis of hexanal is crucial for understanding its interaction with biological molecules, such as the phospholipase-D enzyme. However, the detailed molecular structure and its analysis are not outlined in the provided references.

Chemical Reactions and Properties

Hexanal acts by inhibiting the enzyme phospholipase D (PLD), which is involved in the membrane degradation process associated with the ripening and senescence of fruits. By suppressing PLD activity, hexanal treatment results in the reduction of fruit decay and enhances post-harvest disease resistance. This chemical interaction underpins the efficacy of hexanal in preserving the freshness and quality of fruits and vegetables during storage (Ashitha, Sunny, & Nisha, 2020).

Physical Properties Analysis

The physical properties of hexanal, such as its vapor pressure, boiling point, and solubility, play a significant role in its application as a preservative for fruits and vegetables. These properties determine the efficacy of hexanal in various forms of application, including vapor and liquid forms, to inhibit microbial growth and extend shelf-life. However, the specific physical properties are not detailed in the provided research summaries.

Chemical Properties Analysis

Hexanal's chemical properties, including its reactivity and stability under different conditions, are pivotal for its application in post-harvest treatment. Its ability to inhibit PLD enzyme activity and suppress cell wall degrading enzymes, while promoting antioxidant enzyme activities, highlights its chemical behavior in biological systems. Although the provided references focus more on the application outcomes of hexanal, its chemical properties facilitate these applications by ensuring the preservation and quality enhancement of perishables (Ashitha, Sunny, & Nisha, 2020).

Scientific Research Applications

  • Food Science and Preservation :

    • Hexanal inhibits N-acyl homoserine lactone production and extracellular enzymes in spoilage strains of Erwinia carotovora and Pseudomonas fluorescens, preventing postharvest diseases in vegetables (Zhang et al., 2018).
    • It also inhibits the formation of biofilms by these bacteria, further preventing vegetable spoilage (Zhang et al., 2019).
    • Hexanal, E-2-hexenal, and hexyl acetate can extend the shelf life and improve the hygienic safety of fresh-sliced apples by inhibiting pathogen microorganisms (Lanciotti et al., 2003).
    • Its vapor treatment delays ripening and enhances the shelf life of greenhouse-grown sweet bell peppers (Cheema et al., 2018).
    • Hexanal also extends the shelf life of fruits, vegetables, and flowers during storage (Surendar et al., 2021).
  • Health and Nutrition :

    • It serves as a chemical indicator for assessing peroxidation reactions in human milk, with alpha tocopherol and ascorbic acid being key antioxidant components (Elisia & Kitts, 2011).
  • Biological and Pharmaceutical Research :

    • Hexanal stimulates dopamine release from PC12 cells, mainly from dopamine vesicles, through an increase in intracellular Ca2+ concentration and dephosphorylation of phosphorylated proteins (Kobayashi et al., 2010).
    • In rats, hexanal exposure led to dose-dependent altered genes, which could be valuable quantitative biomarkers for predicting exposure and risk assessments, including pulmonary toxicity (Cho et al., 2017).
    • Its exposure also resulted in the expression of 56 miRNAs changing more than 1.3-fold, identifying one anti-correlated target gene involved in several diseases (Cho et al., 2016).
  • Agriculture :

    • Hexanal application at 0.01% improves marketable yield and fruit quality in Early Valencia, Jaffa, and Late Valencia varieties of oranges (Samwel et al., 2020).
  • Chemical Engineering and Materials Science :

    • Zinc oxide-based resistive sensors, including aluminum-doped and indium-doped forms, show promising sensing properties for hexanal monitoring in food applications (Malara et al., 2019).

Safety And Hazards

Hexanal can cause irritation to the eyes, skin, and respiratory tract if handled improperly . Long-term exposure or ingestion may lead to harmful effects on the liver and kidneys . Hexanal is considered slightly hazardous in case of skin contact or ingestion . It can cause irritation to the skin, eyes, and respiratory tract . Prolonged exposure or repeated use may result in skin dryness or cracking . Upon ingestion, hexanal can cause digestive tract irritation with nausea, vomiting, and diarrhea .

Future Directions

Hexanal has potential applications in agriculture as a natural plant defense stimulant . Early studies suggest hexanal could be used to enhance the shelf life and quality of fruits .

properties

IUPAC Name

hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARKCYVAAOWBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Record name HEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021604
Record name Hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexaldehyde appears as a clear colorless liquid with a pungent odor. Flash point 90 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley] Clear colorless liquid with an unpleasant odor; [MSDSonline], almost colourless liquid/fatty-green, grassy odour
Record name HEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexanal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5521
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Hexanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Hexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

262 °F at 760 mmHg (USCG, 1999), 129.6 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg
Record name HEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

90 °F (USCG, 1999), 25 °C (77 °F) - closed cup, 90 °F (32 °C) Open cup
Record name HEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 5.64X10+3 mg/L at 30 °C, In water, 0.6 wt% (6000 mg/L) at 20 °C, Very soluble in ethanol, ethyl ether; soluble in acetone, benzene, Miscible with alcohol, propylene glycol and most fixed oils, 5.64 mg/mL at 30 °C, very slightly soluble in water; miscible with alcohol, propylene glycol, most fixed oils
Record name HEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Hexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.83 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8335 g/cu cm at 20 °C, Bulk density = 6.9 wt/gal at 20 °C, 0.808-0.817
Record name HEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

3.45 (Air = 1)
Record name HEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

11.3 [mmHg], Vapor pressure = 10.5 mm Hg at 20 °C, 11.3 mm Hg at 25 °C
Record name Hexaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5521
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Inhibition of intercellular communication is an important feature in the tumor promotion phase of a multistage carcinogenesis model. In atherosclerosis inhibition of cell-cell communication by atherogenic compounds, e.g., low density lipoproteins (LDL), also seems to be important. For testing atherogenic compounds we used an atherosclerosis relevant cell type, namely human smooth muscle cells. In order to investigate which part of the LDL particle would be involved in inhibition of metabolic co-operation between human smooth muscle cells in culture ... several fatty acids and their breakdown products /were tested/, namely aldehydes. Unsaturated C-18 fatty acids markedly influenced gap-junctional intercellular communication (GJIC), whereas saturated (C18:0, C16:0) and unsaturated fatty acids with > 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL.
Record name HEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Hexanal

Color/Form

Colorless liquid

CAS RN

66-25-1
Record name HEXALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXANAL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DC2K31JJQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-58.2 °C, Heat of Fusion at Melting Point = 1.89X10+7 J/kmol, -56 °C
Record name HEXALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanal
Reactant of Route 2
Hexanal
Reactant of Route 3
Hexanal
Reactant of Route 4
Hexanal
Reactant of Route 5
Hexanal
Reactant of Route 6
Hexanal

Citations

For This Compound
66,300
Citations
F Shahidi, RB PEGG - Journal of Food Lipids, 1994 - Wiley Online Library
… hexanal were the dominant volatile aldehydes generated from cooked pork during 3 weeks of refrigerated storage. Moreover, hexanal … , contribution of pentanal and hexanal to the total …
Number of citations: 250 onlinelibrary.wiley.com
CW Fritsch, JA Gale - Journal of the American Oil Chemists' …, 1977 - Wiley Online Library
… as ppm hexanal in the sample. The onset of rancid odors was found to occur when the hexanal … With an oat cereal good correlation between sensory evaluations and hexanal …
Number of citations: 143 aocs.onlinelibrary.wiley.com
R Lanciotti, MR Corbo, F Gardini… - Journal of Agricultural …, 1999 - ACS Publications
In this work the effects of hexanal, as a component of packaging atmosphere, on the shelf life of and evolution of naturally occurring microbial populations in fresh apple slices during …
Number of citations: 130 pubs.acs.org
F Shahidi, RB Pegg - 1994 - ACS Publications
… Reactions of hexanal with meat components or its further oxidation to hexanoic acid … hexanal as an indicator of lipid oxidation and MFD. This article reports on the occurrence of hexanal …
Number of citations: 136 pubs.acs.org
K Warner, CD Evans, GR List, HP Dupuy… - Journal of the American …, 1978 - Springer
… oil panel and for pentanal and hexanal contents by direct gas … the logarithm of pentanal or hexanal content in aged soybean … be predicted from pentanal and hexanal contents, but the …
Number of citations: 102 link.springer.com
R Lanciotti, N Belletti, F Patrignani… - Journal of Agricultural …, 2003 - ACS Publications
The aims of this work were to evaluate the effects of different concentrations of hexanal, (E)-2-hexenal, hexyl acetate, and their mixtures on the fate of pathogenic species such as …
Number of citations: 157 pubs.acs.org
L Ernstgård, A Iregren, B Sjögren, U Svedberg… - Journal of occupational …, 2006 - JSTOR
… Objective: n-Hexanal is a major component in emissions from stored wood pellets. … n-hexanal vapors. Methods: Twelve healthy volunteers were exposed to 0, 2, and 1 0 ppm n-hexanal …
Number of citations: 67 www.jstor.org
NP Brunton, DA Cronin, FJ Monahan, R Durcan - Food Chemistry, 2000 - Elsevier
… hexanal of 2 ng/g. The use of 2-methyl pentanal as an internal standard facilitated the accurate measurement of hexanal … a high correlation between both hexanal and pentanal levels …
Number of citations: 241 www.sciencedirect.com
M Sharma, JK Jacob, J Subramanian, G Paliyath - Scientia Horticulturae, 2010 - Elsevier
… In this study, the effects of pre-harvest application of a hexanal formulation (enhanced freshness formulation, EFF) and post-harvest application of hexanal vapour and 1-MCP on quality …
Number of citations: 173 www.sciencedirect.com
I Elisia, DD Kitts - Journal of Clinical Biochemistry and Nutrition, 2011 - jstage.jst.go.jp
… using multiple parameters that included, hexanal level and malondialdehyde as markers of … by hexanal level, ORACFl and malondialdehyde content. We conclude that hexanal is a …
Number of citations: 102 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.